molecular formula C25H27N3O2 B2809150 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203150-70-2

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2809150
CAS No.: 1203150-70-2
M. Wt: 401.51
InChI Key: UFETYKFHLKTCHU-UHFFFAOYSA-N
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Description

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C25H27N3O2 and its molecular weight is 401.51. The purity is usually 95%.
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Scientific Research Applications

Conformational Adjustments in Synthons

  • Research demonstrates conformational adjustments in urea derivatives, including those with naphthalen-1-ylmethyl groups, which are crucial in understanding molecular assembly and reactions (Phukan & Baruah, 2016).

Structural Characterization and Photoluminescence

  • A study on the structural characterization and photoluminescence of salts of urea derivatives, such as 1-(naphthalen-1-yl)-3-(pyridin-4-ylmethyl)urea, provides insights into the behavior of these compounds under different conditions (Baruah & Brahma, 2023).

Fluorescent Sensor Molecule Synthesis

  • The synthesis of fluorescent sensor molecules using naphthalene and urea groups indicates potential applications in detecting specific ions or molecules (Jun, 2010).

Synthesis of Tetrahydronaphthylamines

  • Research into the synthesis of tetrahydronaphthylamines and related compounds, involving tetrahydroquinoline derivatives, offers insights into the chemical synthesis and potential applications in various fields (Nomura et al., 1974).

Application in Hydrogenation Processes

  • A study on the hydrogenation of quinolines, isoquinoline, and naphthalene, including derivatives like 1,2,3,4-tetrahydroquinoline, highlights the utility of these compounds in chemical reactions (Alvanipour & Kispert, 1988).

Synthesis and Fluorescence Studies

  • Investigations into the synthesis of fluorescently labeled phosphoramidites using compounds like 6-[6-isobutyryl-amino-l,3-dioxo-lH,3H-benzo[de]isoquinolin-2-yl]-hexanoic acid suggest potential applications in labeling and tracking biological molecules (Singh & Singh, 2006).

Properties

IUPAC Name

1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-17(2)24(29)28-14-6-10-19-15-21(12-13-23(19)28)27-25(30)26-16-20-9-5-8-18-7-3-4-11-22(18)20/h3-5,7-9,11-13,15,17H,6,10,14,16H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFETYKFHLKTCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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